Product packaging for 1-(3,5-Dimethylpyrazin-2-YL)butan-1-one(Cat. No.:CAS No. 298210-79-4)

1-(3,5-Dimethylpyrazin-2-YL)butan-1-one

Cat. No.: B15212153
CAS No.: 298210-79-4
M. Wt: 178.23 g/mol
InChI Key: SOUSMWWPHLACOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrazine (B50134) Heterocycles in Contemporary Organic Chemistry Research

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. nih.govwikipedia.orghmdb.cafoodb.ca This structural motif is a cornerstone in medicinal chemistry and materials science. tandfonline.com Pyrazine derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. tandfonline.commdpi.com The significance of this heterocycle is underscored by the inclusion of four pyrazine-containing drugs (amiloride, bortezomib, paritaprevir, and pyrazinamide) in the World Health Organization's Model List of Essential Medicines as of 2019. nih.govresearchgate.net

In organic synthesis, the pyrazine ring serves as a versatile scaffold for creating complex molecules, including natural products with notable biological activity. nih.gov Researchers have developed numerous synthetic methods for pyrazine and its derivatives, some of which are among the oldest chemical synthesis reactions still in use. wikipedia.orgtandfonline.com The unique chemical reactivity and structural core of the pyrazine nucleus make it a focus for medicinal chemists and pharmacologists. researchgate.net

Structural Context and Nomenclature of Pyrazinyl Ketones

Pyrazinyl ketones are a class of compounds characterized by a ketone functional group (a carbonyl group, C=O, bonded to two other carbon atoms) where one of the carbon atoms is part of a pyrazine ring.

The nomenclature of 1-(3,5-dimethylpyrazin-2-yl)butan-1-one can be systematically deconstructed:

Pyrazine : This indicates the core six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions. hmdb.cafoodb.ca

3,5-dimethyl : This specifies that two methyl groups (CH₃) are attached to the pyrazine ring at the 3rd and 5th positions.

-2-yl : This denotes that the pyrazine ring is attached to the main chain via the carbon atom at the 2nd position.

butan-1-one : This describes the acyl group attached to the pyrazine ring. "Butan-" indicates a four-carbon chain, and "-1-one" signifies a ketone functional group located on the first carbon of this chain.

Therefore, the name describes a four-carbon chain where the first carbon is part of a carbonyl group. This carbonyl carbon is also bonded to the second carbon of a pyrazine ring, which itself is substituted with two methyl groups at its third and fifth positions.

Overview of Academic Research Trajectories for this compound and Related Structures

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, significant research exists for closely related structures, providing insight into its potential chemistry and applications.

A close analog, 1-(3,5-dimethylpyrazin-2-yl)ethanone (also known as 2-acetyl-3,5-dimethyl pyrazine), has been identified as a flavoring agent. thegoodscentscompany.com Research into alkylpyrazines, in general, is prominent in food science, as they are highly aromatic substances that contribute to the taste and aroma of various foods, often formed during cooking through Maillard reactions. hmdb.cafoodb.ca For example, 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) are known flavor contributors in fermented foods, and their biosynthesis in microorganisms like Bacillus subtilis has been studied. nih.gov

Other related dimethylpyrazine derivatives have been investigated for different biological roles. For instance, 3,5-dimethylpyrazin-2-ol (B1670924) (DPO) has been identified as a quorum-sensing molecule used by bacteria like Vibrio cholerae to regulate biofilm formation and virulence. nih.gov This highlights the diverse functional roles that substituted pyrazines can play.

From a synthetic chemistry perspective, research on the acylation and alkylation of pyrazine rings is relevant. Studies have explored the diacylation of compounds like 2,6-dimethylpyrazine (B92225) to form diketones, which are related to pyrazinyl ketones. acs.org Furthermore, methods for the nuclear alkylation of the pyrazine ring using ketones and aldehydes have been developed, demonstrating pathways to synthesize more complex pyrazine derivatives. rsc.org The microbial reduction of ketone groups, such as those found in various butan-1-one structures, is another area of research that could be applicable to this compound for producing chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B15212153 1-(3,5-Dimethylpyrazin-2-YL)butan-1-one CAS No. 298210-79-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

298210-79-4

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(3,5-dimethylpyrazin-2-yl)butan-1-one

InChI

InChI=1S/C10H14N2O/c1-4-5-9(13)10-8(3)12-7(2)6-11-10/h6H,4-5H2,1-3H3

InChI Key

SOUSMWWPHLACOI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=NC=C(N=C1C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3,5 Dimethylpyrazin 2 Yl Butan 1 One and Pyrazinyl Ketones

Classical and Historical Approaches to Pyrazine (B50134) Scaffold Construction

The foundational methods for pyrazine synthesis, many of which are still in use today, established the fundamental chemical principles for constructing this heterocyclic ring system. These classical routes typically involve condensation reactions that form the core dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine.

Condensation Reactions of α-Diketones with Diamines

One of the most traditional and straightforward methods for synthesizing pyrazines is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.netresearchgate.net This reaction proceeds by the formation of a dihydropyrazine intermediate through a double condensation, where two molecules of water are eliminated. slideshare.net The resulting dihydropyrazine is then oxidized to the stable aromatic pyrazine ring. researchgate.net Common oxidizing agents used for this aromatization step include copper(II) oxide or manganese oxide. researchgate.net The versatility of this method lies in the commercial availability of a wide range of α-diketones and 1,2-diamines, allowing for the synthesis of various substituted pyrazines. For symmetrical starting materials, this reaction provides the best results. researchgate.net

Self-Condensation of α-Aminocarbonyl Compounds

The self-condensation of two molecules of an α-aminocarbonyl compound is another cornerstone of classical pyrazine synthesis. beilstein-journals.org This approach leads to the formation of a 3,6-dihydropyrazine, which is subsequently oxidized under mild conditions to yield the corresponding pyrazine. beilstein-journals.org This method is particularly notable as it forms the basis of the Gutknecht pyrazine synthesis. rsc.org The thermal degradation of amino acids like serine and threonine can generate α-aminocarbonyl intermediates, which then self-condense to form pyrazines. rsc.org For instance, the thermal treatment of serine can produce pyrazine itself, while threonine can yield 2,5-dimethylpyrazine (B89654). rsc.org

Staedel–Rugheimer, Gutknecht, and Gastaldi Pyrazine Syntheses

Several named reactions from the late 19th and early 20th centuries have become classical routes for pyrazine synthesis.

The Staedel–Rugheimer pyrazine synthesis , first reported in 1876, involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone intermediate. researchgate.netsemanticscholar.org This intermediate then undergoes condensation and subsequent oxidation to produce the pyrazine derivative. researchgate.netsemanticscholar.org This was one of the earliest methods developed and was used to synthesize 2,5-diphenylpyrazine.

The Gutknecht pyrazine synthesis , dating back to 1879, is also based on the self-condensation of an α-amino ketone. researchgate.net However, it differs from the Staedel-Rugheimer method in the synthesis of the α-ketoamine intermediate. researchgate.net In the Gutknecht synthesis, an α-amino ketone is typically generated by the reduction of an isonitroso ketone. The cyclization of two equivalents of this α-amino ketone yields a dihydropyrazine, which is then dehydrogenated using reagents like mercury(I) oxide, copper(II) sulfate, or even atmospheric oxygen to furnish the final pyrazine product.

The Gastaldi pyrazine synthesis , reported in 1921, is another variation used for the preparation of specific pyrazine derivatives, namely hydroxypyrazines. This method provides a route to these functionalized pyrazines, which are important intermediates in medicinal chemistry.

Modern Catalytic Strategies for Pyrazine and Pyrazinyl Ketone Synthesis

While classical methods are robust, modern organic synthesis has driven the development of more efficient, atom-economical, and environmentally benign catalytic strategies. These approaches often utilize transition metal catalysts to facilitate novel bond formations under milder conditions.

Copper-Catalyzed Aerobic Oxidative Coupling of Ketones and Diamines

A significant advancement in pyrazine synthesis is the development of copper-catalyzed aerobic oxidative C-H/N-H coupling between simple ketones and diamines. beilstein-journals.org This method provides a more attractive alternative to the classical condensation of diketones by using more readily available starting materials. beilstein-journals.org In this transformation, a copper catalyst, such as copper(I) iodide (CuI), facilitates the coupling, with molecular oxygen serving as the terminal oxidant. beilstein-journals.org Mechanistic studies, including X-ray absorption fine structure (XAFS) experiments, suggest the involvement of radical species and a Cu(II) intermediate. Density functional theory (DFT) calculations have indicated that the intramolecular coupling of cationic radicals is a favorable pathway in this transformation.

CatalystOxidantTemperatureReaction TimeTypical Yield
CuIO₂ (1 atm)120°C15-24 hoursModerate to Good

This table presents typical conditions for the copper-catalyzed aerobic oxidative coupling of ketones and diamines. beilstein-journals.org

Manganese Pincer Complex Catalysis in Dehydrogenative Coupling Routes

In the pursuit of sustainable chemistry, catalysis with earth-abundant and low-toxicity metals has gained prominence. Acridine-based manganese pincer complexes have emerged as effective catalysts for the synthesis of pyrazines via acceptorless dehydrogenative coupling routes. rsc.org One such method involves the dehydrogenative self-coupling of 2-amino alcohols to selectively form 2,5-substituted pyrazine derivatives. This reaction is highly atom-economical, producing only water and hydrogen gas as byproducts. rsc.org The proposed mechanism involves the manganese-catalyzed dehydrogenation of the β-amino alcohol to an aldehyde intermediate, which then undergoes self-coupling and subsequent dehydrogenation to the aromatic pyrazine. rsc.org

Catalyst SystemSubstrateByproductsKey Advantage
Acridine-based Mn pincer complex2-Amino alcoholsH₂O, H₂Atom-economical, environmentally benign

This table summarizes the key features of the manganese pincer complex-catalyzed dehydrogenative coupling for pyrazine synthesis. rsc.org

Electrochemical Dehydrogenative [4+2] Annulation

Electrochemical synthesis is emerging as a powerful and environmentally benign tool in organic chemistry. Dehydrogenative annulation reactions under electrochemical conditions provide an efficient pathway to construct cyclic compounds by forming C-C and C-N bonds without the need for harsh oxidants. This approach has been successfully applied to the synthesis of N-heterocycles like isoxazolines and pyrazolines. rsc.org The methodology involves an electrochemical process that facilitates a dehydrogenative [4+2] annulation, offering a simple and effective route to these synthetically useful molecules under mild conditions. rsc.org

While direct examples of this specific annulation for the synthesis of the pyrazine core are still developing, the principles are applicable. The process typically involves the anodic oxidation of precursor molecules to generate reactive intermediates that then undergo cyclization. For pyrazine synthesis, this could conceptually involve the electrochemical oxidation of a 1,4-diamine derivative and a 1,2-dicarbonyl compound, leading to a dehydrogenative condensation. The scalability of electrochemical methods, demonstrated by successful gram-scale synthesis in both batch and continuous-flow reactors, highlights its potential for industrial application. rsc.org Further research in this area could lead to novel and sustainable routes for the synthesis of substituted pyrazines and pyrazinyl ketones.

Palladium-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization

Transition metal-catalyzed reactions are fundamental for the carbon-carbon and carbon-heteroatom bond formation required to functionalize pyrazine rings. rsc.org Palladium-catalyzed cross-coupling reactions, in particular, are extensively used due to their versatility and broad scope. rsc.orgrsc.org These reactions allow for the direct introduction of various substituents onto a pre-formed pyrazine nucleus, a crucial step in synthesizing complex molecules like pyrazinyl ketones. researchgate.net

Several classical palladium-catalyzed reactions have been successfully applied to pyrazine chemistry:

Suzuki-Miyaura Coupling : This reaction couples a halopyrazine with a boronic acid. It is a powerful tool for creating C-C bonds, and its popularity is due to the mild reaction conditions and the commercial availability of a wide range of boronic acids. researchgate.net

Stille Coupling : This reaction involves the coupling of a stannylated pyrazine with an organohalide. It is highly versatile, and though concerns about the toxicity of organotin compounds exist, it remains a valuable method for pyrazine functionalization. rsc.org For instance, the reaction of a stannylated pyrazine with 4-methoxybenzoyl chloride has been reported to yield the corresponding ketone. rsc.org

Sonogashira Coupling : This reaction couples a terminal alkyne with a halopyrazine. Chloropyrazine has proven to be an excellent substrate, and under the right catalytic conditions, it can be quantitatively converted to the corresponding coupled product. rsc.org

Negishi Coupling : This reaction utilizes an organozinc reagent coupled with a halopyrazine. It is a versatile C-C bond formation tool, and various dichloropyrazines have been shown to readily undergo direct metalation followed by cross-coupling with iodoarenes. rsc.org

Heck Coupling : This reaction involves the coupling of a halopyrazine with an alkene. The reaction of 2,3-dichloropyrazine (B116531) with various acrylates and styrenes has been explored, demonstrating that product formation can be dependent on the reaction temperature. researchgate.net

These methodologies have significantly advanced the synthesis of diverse pyrazine analogues for a wide array of applications. researchgate.net An efficient "one-pot" selective functionalization at the C3 and C6 positions of imidazo[1,2-a]pyrazines has been developed using a sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation, vinylation, or benzylation. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazines

Coupling Reaction Pyrazine Substrate Coupling Partner Catalyst System (Example) Resulting Bond
Suzuki-Miyaura Halopyrazine Boronic Acid Pd(PPh₃)₄ C-C
Stille Stannylated Pyrazine Organohalide Pd Catalyst C-C
Sonogashira Chloropyrazine Terminal Alkyne [Pd(allyl)Cl]₂/PPh₃ C-C (alkynyl)
Negishi Dichloropyrazine Organozinc Reagent Pd Catalyst C-C

Precursor-Based Synthesis of Pyrazinyl Ketones

The synthesis of pyrazinyl ketones often involves the strategic construction of the pyrazine ring from acyclic precursors. The choice of these precursors directly influences the substitution pattern of the final pyrazinone product.

Utilization of Simple Ketones and α-Hydroxy Ketones in Pyrazine Ring Formation

One of the most fundamental methods for forming the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Simple ketones can serve as precursors to these dicarbonyl species. Furthermore, α-hydroxy ketones are highly effective precursors for pyrazine synthesis. researchgate.net The reaction of α-hydroxy ketones with a nitrogen source, such as ammonium (B1175870) hydroxide, can generate an array of structurally diverse pyrazines. researchgate.net

The reaction conditions, including temperature, time, pH, and the carbon-to-nitrogen mole ratio, can be optimized to maximize the yield of desired pyrazine products. researchgate.net The structure of the carbon precursor is one of the most significant factors governing the final distribution of pyrazine products. For example, changing the carbon source from 1-hydroxy-acetone to 1-hydroxy-2-butanone shifts the product distribution toward higher molecular weight pyrazines with ethyl substituents. researchgate.net This approach allows for a degree of control over the types of pyrazines synthesized. researchgate.net Historic variations of this self-condensation approach include the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses. wikipedia.org

Table 2: Impact of α-Hydroxy Ketone Precursor on Pyrazine Product

α-Hydroxy Ketone Precursor Primary Pyrazine Products
1-Hydroxy-acetone (Acetol) Dimethylpyrazine derivatives
1-Hydroxy-2-butanone Pyrazines with ethyl substituents

Synthesis of Lactam and Ketone Precursors to Fused Pyrazine Systems

For the synthesis of more complex, fused pyrazine systems, multi-step sequences are required to build suitable precursors. This is exemplified by the synthesis of precursors for 2,7-substituted octahydropyrrolo[1,2-a]pyrazines and octahydro-2H-pyrido[1,2-a]pyrazines. rsc.org The key precursors in these syntheses are cyclic ketones and lactams, such as hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones and hexahydro-2H-pyrido[1,2-a]pyrazin-7-(6H)-ones. rsc.orgresearchgate.net

The synthetic pathway to these ketone precursors begins with the construction of the piperazine (B1678402) ring. This can be achieved through methods like the intramolecular 1,4-addition of an unsaturated amino ester or the reductive cyclization of an amino keto ester. rsc.orgresearchgate.net The resulting piperazin-2-yl-acetate or -propanoate is then subjected to a series of reactions, including alkylation with methyl bromoacetate, a Dieckmann cyclization to form the new ring, and finally, an acidic demethoxycarbonylation to yield the target ketone precursor. rsc.orgresearchgate.net Depending on the specific reaction conditions, the ring closure can also lead to the formation of lactam precursors. rsc.org These ketone and lactam intermediates are then poised for further elaboration into the final fused pyrazine systems.

Mechanistic Investigations of Pyrazinyl Ketone Formation in Complex Chemical Systems

The formation of pyrazines in complex systems, such as during the heating of food (Maillard reaction) or in certain biological processes, involves intricate reaction networks. Mechanistic studies reveal that a key pathway for pyrazine formation is the self-dimerization of α-aminocarbonyl compounds. researchgate.net These intermediates can be formed from the reaction of sugars and amino acids.

The process begins with the condensation of two α-aminocarbonyl molecules, which sequentially cyclize to form a dihydropyrazine intermediate. researchgate.net The final step is the aromatization of this dihydropyrazine to the stable pyrazine ring. This aromatization can occur through two primary mechanisms:

Oxidation : The dihydropyrazine intermediate is oxidized, losing two hydrogen atoms to form the aromatic ring. This is a common pathway in the presence of an oxidizing agent or air.

Elimination : If the side chains of the dihydropyrazine contain a suitable leaving group, such as a hydroxyl group, elimination of water can lead to aromatization. researchgate.net

The substitution pattern on the final pyrazine ring is determined by the structure of the initial carbonyl and amino compounds. For instance, when amino acids participate in the reaction, they can undergo Strecker degradation to form Strecker aldehydes. These aldehydes can then be incorporated into the pyrazine structure, appearing as carbon substituents on the aromatic ring. researchgate.net Understanding these mechanistic pathways is crucial for controlling the formation of specific pyrazines and pyrazinyl ketones in various applications.

Chemical Transformations and Reactivity Profiling of 1 3,5 Dimethylpyrazin 2 Yl Butan 1 One

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The reactivity of the pyrazine ring in 1-(3,5-dimethylpyrazin-2-yl)butan-1-one is heavily influenced by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms. This inherent electronic property makes the ring generally resistant to electrophilic aromatic substitution (SEAr) but susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgwikipedia.orgbyjus.com

Electrophilic Substitution: Electrophilic attack on the pyrazine ring is significantly disfavored. wikipedia.org The presence of the electron-withdrawing butanoyl group further deactivates the ring, making classic electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation highly unlikely to proceed under standard conditions. masterorganicchemistry.com The nitrogen atoms are also prone to protonation or coordination with Lewis acids, which would add a positive charge and further increase the barrier to reaction with electrophiles. wikipedia.org

Nucleophilic Substitution: While the parent compound lacks a suitable leaving group for a typical SNAr reaction, its halogenated derivatives are expected to be highly reactive towards nucleophiles. wikipedia.orgmasterorganicchemistry.com The pyrazine ring, activated by both the ring nitrogens and the acyl group, facilitates nucleophilic attack. wikipedia.org For instance, a hypothetical 6-chloro-1-(3,5-dimethylpyrazin-2-yl)butan-1-one would readily undergo substitution reactions with various nucleophiles. The rate of reaction in SNAr processes is often dependent on the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups. wikipedia.org

In some electron-deficient nitrogen heterocycles like pyridine, direct amination can occur via the Chichibabin reaction, where an amide anion displaces a hydride ion. quora.com By analogy, treatment of this compound with a powerful nucleophile like sodium amide could potentially lead to the introduction of an amino group onto the pyrazine ring, though such reactivity would require harsh conditions. quora.com

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions

Reactant (Hypothetical) Nucleophile Conditions Product
6-Chloro-1-(3,5-dimethylpyrazin-2-yl)butan-1-one Sodium methoxide (B1231860) (NaOMe) Methanol, reflux 1-(6-Methoxy-3,5-dimethylpyrazin-2-yl)butan-1-one
6-Chloro-1-(3,5-dimethylpyrazin-2-yl)butan-1-one Ammonia (B1221849) (NH₃) Heat, pressure 1-(6-Amino-3,5-dimethylpyrazin-2-yl)butan-1-one
6-Chloro-1-(3,5-dimethylpyrazin-2-yl)butan-1-one Morpholine Base, solvent 1-(3,5-Dimethyl-6-morpholinopyrazin-2-yl)butan-1-one

Reactions at the Ketone Carbonyl Group: Mechanistic Studies and Derivatization Strategies

The ketone carbonyl group offers a primary site for a variety of chemical transformations, allowing for extensive derivatization of the molecule. Key reactions include reduction to either an alcohol or a methylene (B1212753) group, and condensation with nitrogen-based nucleophiles.

Reduction of the Carbonyl Group: The butanoyl moiety can be fully reduced to a butyl group through the Wolff-Kishner reduction. wikipedia.orgalfa-chemistry.comunacademy.com This reaction involves the initial formation of a hydrazone by condensation with hydrazine (B178648), followed by deprotonation of the hydrazone under strongly basic conditions (e.g., KOH or potassium tert-butoxide) and heating in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orglibretexts.org The mechanism proceeds through a diimide anion intermediate, which collapses with the loss of nitrogen gas to form a carbanion that is subsequently protonated by the solvent to yield the alkane. wikipedia.org This method is particularly suitable for substrates that are stable to strong bases. unacademy.com

Alternatively, the ketone can be selectively reduced to a secondary alcohol, 1-(3,5-dimethylpyrazin-2-yl)butan-1-ol, using hydride reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically mild enough to reduce the ketone without affecting the aromatic pyrazine ring. wikipedia.org

Condensation Reactions: The carbonyl group readily undergoes condensation reactions with hydrazine and its derivatives to form hydrazones, or with hydroxylamine (B1172632) to form oximes. wikipedia.orgthermofisher.com These reactions are fundamental for derivatization and are often the first step in further transformations, such as the Wolff-Kishner reduction. alfa-chemistry.com

Table 2: Derivatization Reactions at the Ketone Carbonyl Group

Reaction Type Reagents and Conditions Product

Investigations into Ring Opening and Rearrangement Pathways

The pyrazine ring is an aromatic system and is generally characterized by considerable stability. Ring-opening or rearrangement reactions are not common and typically necessitate forcing conditions or highly specific reagents.

While specific studies on this compound are not prevalent, insights can be drawn from the chemistry of other nitrogen heterocycles. For some N-heterocyclic systems, treatment with exceptionally strong bases like sodium amide in liquid ammonia has been shown to induce ring-opening via cleavage of C-N bonds. acs.org Such a transformation for the title compound remains a theoretical possibility that would require extreme reaction conditions.

Another potential pathway for structural modification involves the reduction of the aromatic ring itself. Electrochemical reduction of pyrazines in alkaline media is known to produce highly reactive 1,4-dihydropyrazine (B12976148) intermediates. cdnsciencepub.com These intermediates are unstable and can isomerize to more stable 1,2- or 1,6-dihydropyrazine structures. cdnsciencepub.com While not a ring-opening, this process represents a significant rearrangement of the core heterocyclic structure, leading to non-aromatic products with altered chemical properties.

Exploration of Metal-Mediated Transformations Involving the Pyrazinyl Ketone Moiety

The pyrazinyl ketone structure possesses multiple sites for interaction with metal centers, including the two nitrogen atoms of the pyrazine ring and the carbonyl oxygen. This allows for a rich coordination chemistry and enables a variety of metal-catalyzed transformations, particularly cross-coupling reactions on halogenated analogues. rsc.orgnih.gov

Coordination Chemistry: The nitrogen atoms of the pyrazine ring can act as Lewis basic sites to coordinate with a wide range of metal ions. nih.govmdpi.com The adjacent ketone oxygen can also participate in coordination, allowing the molecule to function as a bidentate chelating ligand. The formation of such metal complexes can alter the electronic properties and reactivity of the molecule.

Metal-Mediated Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds on aromatic rings. rsc.orgwikipedia.org While the parent molecule is not directly suitable for these reactions, a halogenated derivative (e.g., 6-chloro- or 6-bromo-1-(3,5-dimethylpyrazin-2-yl)butan-1-one) would be an excellent substrate for various palladium-catalyzed couplings. rsc.orgmdpi.com These reactions typically involve the oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the product and regenerate the catalyst. wikipedia.org Such reactions would allow for the introduction of alkyl, alkenyl, alkynyl, or aryl groups onto the pyrazine ring. rsc.org The ketone group is generally tolerant of these reaction conditions. rsc.org

Table 3: Potential Metal-Mediated Cross-Coupling Reactions

Reaction Name Reagents Catalyst Product Moiety
Suzuki Coupling Arylboronic acid, Base Pd(PPh₃)₄ or similar Aryl group at C-6
Sonogashira Coupling Terminal alkyne, Base, Cu(I) co-catalyst Pd(PPh₃)₂Cl₂ or similar Alkynyl group at C-6
Negishi Coupling Organozinc reagent Pd(0) or Ni(0) complex Alkyl/Aryl group at C-6
Kumada Coupling Grignard reagent (R-MgBr) Pd(0) or Ni(0) complex Alkyl/Aryl group at C-6

Spectroscopic Characterization and Advanced Analytical Techniques for 1 3,5 Dimethylpyrazin 2 Yl Butan 1 One

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas, thus validating the molecular formula of 1-(3,5-Dimethylpyrazin-2-yl)butan-1-one (C10H14N2O).

Electron Impact (EI) ionization is commonly used to analyze pyrazine (B50134) derivatives. The resulting mass spectrum displays a molecular ion peak (M+) corresponding to the intact molecule, and a series of fragment ions that reveal the molecule's structure. The fragmentation pattern for this compound is predictable based on the stability of the resulting ions and neutral losses.

Key fragmentation pathways include:

Alpha-cleavage: Fission of the bond adjacent to the carbonyl group is a common pathway for ketones. This can result in the loss of a propyl radical (•C3H7) to form a stable acylium ion.

McLafferty Rearrangement: Ketones with a sufficiently long alkyl chain containing a γ-hydrogen can undergo this characteristic rearrangement, leading to the elimination of a neutral alkene (in this case, propene) and the formation of a radical cation.

Ring Cleavage: Fragmentation of the pyrazine ring itself can occur, leading to the loss of small neutral molecules like HCN or acetonitrile (B52724), characteristic of nitrogen-containing heterocycles.

Table 1: Predicted HRMS Fragmentation Data for this compound

Predicted m/zIon FormulaProposed Identity/Origin
178.1106[C10H14N2O]+•Molecular Ion (M+•)
135.0558[C7H7N2O]+Loss of propyl radical (•C3H7) via α-cleavage
122.0844[C6H10N2O]+•Product of McLafferty rearrangement (loss of C3H6)
107.0609[C6H7N2]+Loss of butanoyl radical (•C4H7O)
94.0531[C5H6N2]+•Further fragmentation, potentially from the pyrazine core

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyrazine ring, the two methyl groups, and the three different methylene (B1212753) groups of the butyl chain. The chemical shift (δ) of each signal indicates its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment, including the carbonyl carbon at a characteristic downfield shift (typically >190 ppm), carbons of the pyrazine ring, and carbons of the alkyl and methyl substituents.

Advanced 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations between protons and carbons, confirming the connection of the butanoyl group to the pyrazine ring. ipb.pt For conformational analysis, Nuclear Overhauser Effect (NOE) experiments can reveal through-space interactions between protons, providing insight into the preferred spatial orientation of the butyl chain relative to the heterocyclic ring. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-~195-205
Pyrazine C2-~150-155
Pyrazine C3-~150-155
Pyrazine C5-~145-150
Pyrazine C6~8.2-8.4 (singlet, 1H)~140-145
CH₂ (α to C=O)~2.9-3.1 (triplet, 2H)~35-40
CH₂ (β to C=O)~1.7-1.9 (sextet, 2H)~25-30
CH₃ (γ to C=O)~0.9-1.1 (triplet, 3H)~13-15
Pyrazine-CH₃ (C3)~2.5-2.7 (singlet, 3H)~20-25
Pyrazine-CH₃ (C5)~2.5-2.7 (singlet, 3H)~20-25

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. ksu.edu.sa Each technique is based on the vibrations of molecular bonds, which absorb light at specific frequencies corresponding to the energy of the vibration. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ketone. Other key bands would include C-H stretching from the alkyl and methyl groups, and a series of complex bands from the C=C and C=N stretching and bending vibrations within the pyrazine ring. researchgate.net The region below 1500 cm⁻¹, known as the fingerprint region, contains a unique pattern of bands that can be used to confirm the identity of the compound.

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
C-H Stretch (aliphatic)-CH₃, -CH₂2850-3000Medium-Strong / Medium-Strong
C-H Stretch (aromatic)Pyrazine C-H3000-3100Weak / Strong
C=O StretchKetone1680-1710Very Strong / Weak
C=N StretchPyrazine Ring1550-1650Medium-Strong / Medium-Strong
C=C StretchPyrazine Ring1450-1600Medium-Strong / Medium-Strong
C-H Bend-CH₃, -CH₂1350-1470Medium / Medium

Chromatographic Separations (GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for analyzing volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and passed through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. The retention time is a characteristic property used for identification. The outlet of the GC is coupled to a mass spectrometer, which provides a mass spectrum for the eluted compound, confirming its identity. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for both purity assessment and analysis of the compound in more complex, non-volatile mixtures. mdpi.com For pyrazine derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile or methanol). nih.govnih.gov The retention of the compound is determined by its polarity. Detection is typically achieved using a UV detector, as the pyrazine ring absorbs UV light.

Table 4: Typical Chromatographic Conditions for Analysis

ParameterGC-MSHPLC
Column Capillary column (e.g., DB-5ms, HP-5ms)Reversed-phase column (e.g., C18, Phenyl)
Mobile Phase/Carrier Gas Helium or HydrogenIsocratic or gradient mixture (e.g., Acetonitrile/Water)
Temperature Program Ramped oven temperature (e.g., 50°C to 250°C)Isothermal (e.g., 25°C)
Detection Mass Spectrometry (EI)UV-Vis Spectroscopy (e.g., at 270-280 nm)
Primary Application Purity assessment, identification of volatile impuritiesPurity assessment, quantification, mixture analysis

Computational and Theoretical Studies of 1 3,5 Dimethylpyrazin 2 Yl Butan 1 One and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1-(3,5-dimethylpyrazin-2-yl)butan-1-one and its analogs to predict their geometry, electronic properties, and reactivity. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d) to find the molecule's lowest energy conformation. ijournalse.orgresearchgate.net

From the optimized structure, various electronic properties and reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

Global reactivity descriptors provide further insights into the molecule's behavior:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Chemical Hardness (η) : Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). mdpi.com

Mulliken population analysis is another useful tool within DFT that calculates the partial atomic charges on each atom in the molecule. wikipedia.orgresearchgate.net This information helps to identify the electrophilic and nucleophilic sites within the molecule, which is critical for understanding its interaction with other molecules and predicting reaction sites. For this compound, the nitrogen atoms in the pyrazine (B50134) ring and the oxygen atom of the carbonyl group are expected to have negative charges, making them nucleophilic centers, while the carbonyl carbon and carbons of the pyrazine ring are likely to be electrophilic.

The following table presents representative calculated electronic properties for a generic alkyl pyrazinyl ketone, analogous to this compound, using DFT at the B3LYP/6-31G(d) level of theory.

ParameterValue
EHOMO (eV)-6.5
ELUMO (eV)-1.8
Energy Gap (ΔE) (eV)4.7
Chemical Potential (μ) (eV)-4.15
Chemical Hardness (η) (eV)2.35
Electrophilicity Index (ω) (eV)3.66
AtomMulliken Charge (e)
N1 (pyrazine)-0.45
N4 (pyrazine)-0.48
C (carbonyl)+0.55
O (carbonyl)-0.52

Note: The data in these tables are representative values for an analogous alkyl pyrazinyl ketone and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide valuable insights into its conformational landscape and how it interacts with its environment, such as a solvent.

Conformational Analysis: The butanoyl side chain of the molecule is not rigid and can rotate around its single bonds. The most significant of these is the bond connecting the carbonyl group to the pyrazine ring. The dihedral angle defined by the atoms of the pyrazine ring and the carbonyl group determines the orientation of the side chain relative to the ring. MD simulations can explore the potential energy surface associated with the rotation of this dihedral angle, revealing the most stable conformations. nih.gov The distribution of this dihedral angle over the course of a simulation indicates the probability of finding the molecule in a particular conformation. For similar aromatic ketones, it is often found that conformations where the carbonyl group is either coplanar or nearly coplanar with the aromatic ring are energetically favored due to electronic conjugation. acs.org

Intermolecular Interactions: MD simulations can also be used to study the interactions between this compound and solvent molecules, such as water. The radial distribution function (RDF), g(r), is a key metric obtained from MD simulations that describes the probability of finding a solvent molecule at a certain distance from a specific atom or group of atoms in the solute. wikibooks.orgrafaelsilverman.com For instance, the RDF of water molecules around the nitrogen atoms of the pyrazine ring and the carbonyl oxygen would show sharp peaks at short distances, indicating strong hydrogen bonding interactions. rafaelsilverman.com The integration of the first peak of the RDF can provide the coordination number, which is the average number of solvent molecules in the first solvation shell. mdanalysis.org Furthermore, the interaction energy between the solute and solvent can be calculated to quantify the strength of these interactions. neliti.com

The following table summarizes the types of information that can be obtained from an MD simulation of this compound in a water solvent.

AnalysisInformation ObtainedExample Finding for an Analogous System
Dihedral Angle DistributionPreferred orientation of the butanoyl side chain relative to the pyrazine ring.Two major stable conformations with the dihedral angle around 0° and 180°.
Radial Distribution Function (RDF)Distribution of solvent molecules around specific atoms (e.g., N, O).A sharp peak in the N-Hwater RDF at ~2.0 Å, indicating hydrogen bonding.
Coordination NumberAverage number of solvent molecules in the first solvation shell.Coordination number of 2-3 water molecules around the carbonyl oxygen.
Solute-Solvent Interaction EnergyStrength of the interaction between the molecule and the solvent.Favorable interaction energy, indicating good solubility in polar solvents.

Note: The findings in this table are representative of what would be expected for the target compound based on studies of analogous molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. asocse.org For compounds like this compound, which are often associated with flavor and aroma, QSPR models can be developed to predict properties such as odor thresholds. ijournalse.org

A QSPR study typically involves the following steps:

Data Set Collection : A set of molecules with known experimental property values (e.g., odor thresholds for various pyrazine derivatives) is compiled. ijournalse.org

Descriptor Calculation : For each molecule in the data set, a large number of numerical descriptors are calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) in nature. researchgate.net

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the experimental property. ijournalse.org

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

For pyrazine derivatives, QSPR studies have successfully modeled their odor thresholds. ijournalse.orgresearchgate.net These models often find that a combination of electronic, steric, and hydrophobic descriptors are important for predicting the odor intensity. For example, a hypothetical QSPR model for the odor threshold of alkyl pyrazinyl ketones might take the following form:

log(1/T) = c₀ + c₁(ELUMO) + c₂(Vm) + c₃(logP)

where T is the odor threshold, ELUMO is the energy of the lowest unoccupied molecular orbital, Vm is the molecular volume, and logP is the logarithm of the octanol-water partition coefficient. The coefficients (c₀, c₁, c₂, c₃) are determined by the regression analysis.

The following table provides examples of descriptors that are commonly used in QSPR studies of flavor and aroma compounds.

Descriptor ClassExample DescriptorsProperty Represented
ElectronicHOMO/LUMO energies, Dipole moment, Mulliken chargesElectron donating/accepting ability, Polarity
Steric/TopologicalMolecular Weight, Molecular Volume, Wiener IndexSize, Shape, Branching
HydrophobiclogP (Octanol-water partition coefficient)Lipophilicity/Hydrophilicity

Reaction Mechanism Pathway Elucidation through Computational Chemistry

Computational chemistry can be used to elucidate the detailed mechanism of chemical reactions, including the formation of this compound. A likely synthetic route to this compound is the Friedel-Crafts acylation of 2,6-dimethylpyrazine (B92225) with butanoyl chloride or butyric anhydride, catalyzed by a Lewis acid such as AlCl₃. beilstein-journals.org

Computational methods, particularly DFT, can be used to map out the entire reaction pathway by calculating the energies of the reactants, products, intermediates, and transition states. researchgate.net A typical computational study of this reaction mechanism would involve:

Locating Reactants and Products : The geometries of the reactants (2,6-dimethylpyrazine, butanoyl chloride, and the Lewis acid catalyst) and the final product are optimized, and their energies are calculated.

Identifying Intermediates : The reaction is likely to proceed through one or more intermediates. In a Friedel-Crafts acylation, the first step is the formation of a highly electrophilic acylium ion from the reaction of butanoyl chloride with the Lewis acid. This acylium ion then attacks the electron-rich pyrazine ring, forming a sigma complex (also known as an arenium ion), which is a key intermediate. The positions of the methyl groups on the pyrazine ring will direct the incoming acyl group to the C2 position.

Finding Transition States : For each step of the reaction (e.g., the formation of the sigma complex and the subsequent deprotonation to restore aromaticity), there is an associated transition state, which is the highest energy point along the reaction coordinate for that step. Locating these transition states and calculating their energies is crucial for determining the activation energy of each step. The transition state is characterized by having exactly one imaginary vibrational frequency. researchgate.net

Constructing the Potential Energy Surface : By connecting the reactants, intermediates, transition states, and products, a potential energy surface for the entire reaction can be constructed. This provides a detailed picture of the reaction mechanism and allows for the identification of the rate-determining step (the step with the highest activation energy).

For the acylation of 2,6-dimethylpyrazine, computational studies would likely show that the attack of the acylium ion on the pyrazine ring is the rate-determining step. The calculations would also confirm that substitution at the C2 position is electronically and sterically favored over other positions on the ring.

The following table lists the key species involved in a plausible computationally elucidated reaction pathway for the formation of this compound.

SpeciesDescriptionRole in Reaction
Reactants2,6-Dimethylpyrazine, Butanoyl chloride, AlCl₃Starting materials
Acylium Ion Complex[CH₃CH₂CH₂CO]⁺[AlCl₄]⁻Electrophile
Transition State 1 (TS1)Structure between reactants and sigma complexEnergy barrier for electrophilic attack
Sigma ComplexCationic intermediate with acyl group attached to C2Key intermediate
Transition State 2 (TS2)Structure for the removal of a proton from the sigma complexEnergy barrier for rearomatization
ProductsThis compound, HCl, AlCl₃Final products

Academic Research Applications of 1 3,5 Dimethylpyrazin 2 Yl Butan 1 One and Pyrazinyl Ketones Excluding Prohibited Elements

Investigations in Flavor Chemistry and Aroma Research

Pyrazinyl ketones, including 1-(3,5-Dimethylpyrazin-2-YL)butan-1-one, are pivotal in the chemistry of food flavor and aroma. Their formation and interaction within food matrices are complex processes that significantly influence the sensory properties of a wide range of products.

Elucidation of Formation Mechanisms in Maillard Reactions and Fermentation Processes

Pyrazines are well-known products of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. nih.govresearchgate.net Research using Maillard model systems has been crucial in understanding the formation of these compounds. Studies have shown that the structure of reactants, such as lysine-containing dipeptides and tripeptides, significantly affects the types and quantities of pyrazines produced. nih.govnih.gov For instance, in model reactions of dipeptides with glucose, 2,5(6)-dimethylpyrazine and trimethylpyrazine were identified as major products. nih.gov The formation mechanism often involves the condensation of α-dicarbonyl compounds, formed from the Strecker degradation of amino acids, with amino compounds to generate alkylpyrazines. researchgate.net While specific research on the formation of this compound is detailed, the general pathways for pyrazine (B50134) formation through both the Maillard reaction and fermentation processes are well-established. researchgate.netmdpi.com Fermentation processes can also lead to the formation of pyrazines through microbial activity. researchgate.net

Role as Key Aroma-Active Compounds in Roasted and Baked Food Systems

Pyrazines are quintessential aroma compounds that contribute "roasty," "nutty," and "earthy" notes to a variety of thermally processed foods. researchgate.netnih.gov Numerous studies have identified pyrazines as key aroma-active compounds in roasted products like meat, coffee, and peanuts. nih.govnih.govresearchgate.net For example, in roasted pork, a significant number of pyrazines, including 2,5-dimethylpyrazine (B89654) and trimethylpyrazine, have been identified as major contributors to the roasty aroma. nih.gov Similarly, in roasted peanuts, 2,5-dimethylpyrazine and 2-methylpyrazine (B48319) are among the most important odorants contributing to the characteristic roasted and nutty aroma. researchgate.net The thermal decomposition of Amadori rearrangement products, which are intermediates in the Maillard reaction, is a significant source of pyrazines in these food systems. nih.gov For instance, 3-ethyl-2,5-dimethylpyrazine (B149181) is recognized as a key aroma compound in various thermally processed foods, providing a roasted, nutty scent. nih.gov

Studies on Interactions with Biomacromolecules (e.g., Proteins) Affecting Flavor Release

The interaction between flavor compounds and macromolecules like proteins is a critical factor influencing flavor perception and release. nih.gov Research has shown that pyrazines can bind to proteins, which can reduce their volatility and thus affect the perceived aroma intensity. nih.gov The nature of these interactions is often non-covalent, involving hydrophobic interactions, hydrogen bonding, and van der Waals forces. researchgate.net For example, studies on the interaction of various alkyl-pyrazines with bovine serum albumin (BSA) indicated that the methyl distribution in the pyrazine ring significantly affects its release from the protein solution. nih.gov The binding of ketones to myofibrillar proteins has also been investigated, revealing that factors such as the chain length and molecular structure of the ketone play a crucial role in the interaction. nih.govresearchgate.net This research is vital for understanding how to modulate flavor profiles in high-protein foods. nih.gov

Volatile Profiling in Food Science and Related Sensory Analysis

Volatile profiling is an essential tool in food science for identifying the compounds responsible for the aroma of food products. scispace.com Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify the volatile organic compounds (VOCs) in foods. mdpi.com In the context of roasted and processed foods, pyrazines are consistently identified as a major class of volatile compounds. nih.govnih.govthescipub.com For instance, a study on Indonesian Rendang identified 2-methylpyrazine and 2,5-dimethylpyrazine as key discriminant volatile compounds. thescipub.com Sensory analysis, often coupled with instrumental analysis, helps to establish the link between the chemical composition of food and its perceived aroma. mdpi.com Compounds with high odor activity values (OAVs), which are a ratio of the concentration to the odor threshold, are considered key aroma compounds. mdpi.com

Mechanistic Studies of Biological Activities in In Vitro and Pre-Clinical Models

Beyond their role in flavor, pyrazine derivatives are also being investigated for their potential biological activities.

Research into Antimicrobial Mechanisms and Target Identification (e.g., Antibacterial, Antifungal)

Pyrazine derivatives have been shown to possess a wide range of pharmacological effects, including antimicrobial activities. jetir.orgnih.govmdpi.com Numerous studies have synthesized and evaluated novel pyrazine compounds for their antibacterial and antifungal properties. nih.govjocpr.comnih.gov For example, pyrazine carboxamide derivatives have been synthesized and evaluated for their antimycobacterial and antifungal activities. jocpr.com The mechanism of action for the antimicrobial effects of pyrazine derivatives is an active area of research. It is suggested that at physiological pH, protonated nitrogen heterocycles like pyrazines could form π-cation interactions with the amino acid carbonyl groups of essential microbial enzymes, such as DNA gyrase, leading to an antibacterial effect. nih.gov The specific targets and the full mechanistic details of how these compounds inhibit microbial growth are still being elucidated, but the initial findings suggest that pyrazine-based structures are a promising scaffold for the development of new antimicrobial agents. nih.govmdpi.com

In Vitro Anticancer Activity: Cellular Mechanisms and Pathway Analysis

Pyrazine derivatives represent a significant class of heterocyclic compounds that are integral to the structure of many biologically active molecules and pharmaceuticals. rsc.org The pyrazine scaffold is a key component in various compounds exhibiting promising anticancer properties. nih.gov Research into pyrazinyl ketones and related structures has uncovered several mechanisms through which these compounds may exert cytotoxic effects on cancer cells.

One primary mechanism involves the induction of oxidative stress and redox imbalance within tumor cells. For instance, certain copper(II) complexes with pyrazine-based ligands have demonstrated significant anticancer activity against a range of human cancer cell lines, including malignant melanoma (A375), pancreatic cancer (PANC-1), gastric cancer (MKN-74), and cervical cancer (HeLa). nih.govresearchgate.net The mechanism of action for these complexes is linked to the upregulation of genes encoding antioxidant enzymes like superoxide (B77818) dismutase (SOD2) and catalase (CAT), leading to an imbalance in cellular redox status and subsequent cell death. nih.govresearchgate.net

Another avenue of investigation is the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. nih.govresearchgate.net The SHP2 protein, a non-receptor protein tyrosine phosphatase, is a known oncogene that activates the RAS-ERK signaling pathway, thereby regulating cancer cell survival. nih.gov Structure-based drug design has led to the synthesis of pyrazine-based small molecules that act as allosteric inhibitors of SHP2, demonstrating the potential of the pyrazine core in developing targeted cancer therapies. nih.govresearchgate.net

Furthermore, pyrazine-containing compounds have been developed as inhibitors of histone acetyltransferases (HATs) p300/CBP. tmc.edu These enzymes play a critical role in gene regulation, and their HAT domain is a potential drug target for cancer. tmc.edu Potent 1,4-pyrazine-containing inhibitors have been shown to be competitive inhibitors of p300 HAT, exhibiting strong anti-proliferative activity against various cancer cell lines. tmc.edu Other related heterocyclic compounds, such as 1,2-diazine derivatives, are hypothesized to exert anticancer effects through multiple mechanisms, including DNA intercalation and the inhibition of topoisomerase enzymes. nih.gov

The table below summarizes the in vitro anticancer activity of selected pyrazine-based compounds against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Pyrazine-Based Compounds

Compound/Complex Cancer Cell Line Activity (IC50) Proposed Mechanism of Action
Copper(II) pyrazine-based complex HeLa (Cervical Cancer) 17.50 µM Induction of oxidative stress and redox imbalance. nih.gov
Copper(II) pyrazine-based complex A375 (Malignant Melanoma) Good Activity Induction of oxidative stress and redox imbalance. nih.gov
Copper(II) pyrazine-based complex PANC-1 (Pancreatic Cancer) Good Activity Induction of oxidative stress and redox imbalance. nih.gov
1,4-Pyrazine derivative (Compound 29) Various solid and blood cancer cells As low as 1.4 µM Inhibition of histone acetyltransferases (HAT) p300/CBP. tmc.edu
Pyrazine-based SHP2 inhibitor Various cancer cells Effective Cytotoxicity Allosteric inhibition of SHP2 protein in the RAS-ERK pathway. nih.govresearchgate.net

Quorum Sensing Modulation in Bacterial Communication Systems (e.g., Vibrio cholerae autoinducers)

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors by producing and detecting small signaling molecules called autoinducers. nih.gov In the pathogenic bacterium Vibrio cholerae, the causative agent of cholera, QS systems regulate crucial functions such as virulence factor production and biofilm formation. nih.govsemanticscholar.org

Recent research has identified 3,5-dimethylpyrazin-2-ol (B1670924) (DPO) as a novel quorum-sensing molecule employed by Vibrio cholerae. nih.gov This discovery highlights the role of pyrazine derivatives in bacterial communication. DPO is involved in regulating biofilm formation and the production of virulence factors. nih.gov Given the structural similarity between DPO and pyrazinyl ketones like this compound, it is plausible that such ketones could function as modulators of bacterial quorum sensing. They may act as agonists or antagonists of QS receptors, thereby interfering with bacterial communication and potentially offering a novel strategy for controlling bacterial pathogenicity. The ability to modulate the QS circuitry could disrupt the coordinated expression of virulence factors and the formation of protective biofilms, which are often associated with chronic infections and antibiotic resistance. nih.gov

Structure-Activity Relationship (SAR) Investigations for Specific Biological Targets (e.g., Enzyme Inhibition, Receptor Binding)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For pyrazinyl ketones and related heterocyclic compounds, SAR investigations are essential for optimizing their potency and selectivity towards specific biological targets like enzymes or receptors. tmc.edunih.gov

The general approach involves systematically modifying the chemical scaffold and observing the resulting changes in biological activity. For a pyrazinyl ketone, key areas for modification include the substituents on the pyrazine ring and the nature of the acyl chain.

Pyrazine Ring Substituents : The position, number, and electronic properties (electron-donating or electron-withdrawing) of substituents on the pyrazine ring can significantly impact target binding. For example, in a series of 1,4-pyrazine-containing inhibitors of p300/CBP histone acetyltransferases, SAR studies led to the identification of a highly potent compound with an IC50 value as low as 1.4 μM. tmc.edu

Acyl Chain Modification : Altering the length, branching, and functionality of the ketone's side chain can affect the compound's lipophilicity, steric profile, and ability to form specific interactions (e.g., hydrogen bonds, van der Waals forces) within a target's binding pocket. nih.gov QSAR studies on similar heterocyclic derivatives have shown that biological activity often increases with lipophilicity, but only up to an optimal point, after which activity may decrease. nih.gov

For instance, SAR studies on pyrazole-based inhibitors of meprin metalloproteases demonstrated that introducing different residues (e.g., methyl, benzyl, cyclopentyl) at various positions on the heterocyclic ring resulted in significant variations in inhibitory activity and selectivity between different enzyme isoforms (meprin α and meprin β). nih.govresearchgate.net This highlights the importance of fine-tuning the molecular structure to achieve desired biological outcomes.

Table 2: Conceptual SAR Table for Pyrazinyl Ketone Derivatives

General Structure Position of Modification Type of Substituent Effect on Biological Activity (Example: Enzyme Inhibition IC50) Rationale
R1, R2 (Pyrazine Ring) Small alkyl groups (e.g., -CH3) Baseline Activity Provides a foundational structure for comparison.
R1, R2 (Pyrazine Ring) Bulky groups (e.g., -Phenyl) May increase or decrease activity Steric hindrance could prevent binding, or new hydrophobic interactions could enhance it. nih.gov
R1, R2 (Pyrazine Ring) Electron-withdrawing groups (e.g., -Cl, -CF3) Potentially increased activity Alters the electronic distribution of the pyrazine ring, possibly improving interaction with the target.
R3 (Acyl Chain) Increased chain length May increase activity up to a point Enhances lipophilicity, potentially improving membrane permeability and hydrophobic interactions. nih.gov
R3 (Acyl Chain) Introduction of polar groups (e.g., -OH, -NH2) Potentially increased activity Can form new hydrogen bonds with the target protein, increasing binding affinity.

Coordination Chemistry: Ligand Synthesis and Metal Complexation Studies

Design and Synthesis of Pyrazinyl Ketone Ligands for Metal Coordination

Pyrazinyl ketones are versatile ligands in coordination chemistry due to the presence of multiple potential donor atoms. The two nitrogen atoms within the pyrazine ring and the oxygen atom of the ketone group can all coordinate to a metal center. This allows pyrazinyl ketones to function as monodentate, bidentate, or even bridging ligands, facilitating the construction of diverse coordination compounds. nih.govresearchgate.net

The design of these ligands is guided by the desired properties of the final metal complex. By modifying the substituents on the pyrazine ring or the ketone side chain, chemists can tune the steric and electronic properties of the ligand. This, in turn, influences the geometry, stability, and reactivity of the resulting metal complex. researchgate.net For example, introducing bulky substituents can create specific coordination pockets around the metal ion, which is crucial for developing selective catalysts.

The synthesis of pyrazinyl ketone ligands typically involves established organic reactions. One common route is the acylation of a lithiated dimethylpyrazine with an appropriate acid chloride or anhydride. Other methods may involve the oxidation of a secondary alcohol precursor. The flexible nature of organic synthesis allows for the creation of a wide array of pyrazinyl ketone derivatives tailored for specific applications in coordination chemistry. researchgate.net

Characterization of Novel Metal-Pyrazinyl Ketone Complexes

X-ray Crystallography : This is the most definitive method for determining the solid-state structure of a complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. bendola.com

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for confirming the coordination of the ligand to the metal. A shift in the stretching frequency of the C=O bond of the ketone group and the C-N vibrations of the pyrazine ring upon complexation provides direct evidence of metal-ligand bond formation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, NMR spectroscopy (¹H, ¹³C) can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can help determine the binding site.

UV-Visible Spectroscopy : This technique is used to study the electronic properties of the complexes, particularly for transition metal complexes, by observing d-d transitions and charge-transfer bands.

Elemental Analysis & Mass Spectrometry : These methods are used to confirm the empirical formula and molecular weight of the newly synthesized complex, verifying its stoichiometry.

Table 3: Techniques for Characterizing Metal-Pyrazinyl Ketone Complexes

Technique Information Obtained
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, coordination geometry. bendola.com
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of ligand coordination via shifts in vibrational frequencies (e.g., C=O, C=N). nih.gov
UV-Visible Spectroscopy Electronic transitions (d-d, charge transfer), information on electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure in solution, ligand binding mode, complex purity (for diamagnetic complexes).
Elemental Analysis Determination of the elemental composition and empirical formula. nih.gov
Mass Spectrometry Determination of the molecular weight and confirmation of the molecular formula.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition pattern of the complex. nih.gov

Exploration of Catalytic or Material Applications of Metal Complexes

The unique electronic and structural features of metal-pyrazinyl ketone complexes make them promising candidates for applications in catalysis and materials science. rsc.org The coordination of the pyrazinyl ketone ligand to a metal center can create a coordinatively unsaturated site or activate the metal for catalytic transformations.

In catalysis , these complexes can be employed in a variety of organic reactions. For instance, pincer-type complexes involving nitrogen-containing heterocycles have been shown to be effective catalysts for dehydrogenative coupling reactions, which are atom-economical and environmentally benign processes. drugmoneyart.comacs.org Manganese complexes, for example, have been used to catalyze the synthesis of pyrazines from 2-aminoalcohols. acs.org Similarly, ruthenium complexes with pyrazole-based ligands are active in the transfer hydrogenation of ketones, a key reaction in organic synthesis. nih.gov The tunability of the pyrazinyl ketone ligand allows for the optimization of the catalyst's activity and selectivity for a specific reaction.

In materials science , pyrazinyl ketones can act as building blocks for constructing coordination polymers and metal-organic frameworks (MOFs). nih.gov By using the pyrazine nitrogen atoms as bridging points between metal centers, extended one-, two-, or three-dimensional networks can be formed. bendola.com These materials can exhibit interesting properties such as porosity, photoluminescence, or magnetism, making them potentially useful for applications in gas storage, chemical sensing, or as advanced electronic materials. rsc.orgnih.gov

Materials Science Research: Integration into Functional Materials

The incorporation of pyrazine moieties into polymer backbones has been a strategy to develop high-performance functional materials. acs.org The electron-deficient nature of the pyrazine ring, coupled with the versatile chemistry of the ketone group, makes pyrazinyl ketones like this compound intriguing building blocks for the synthesis of novel materials with tailored properties.

Development of Conjugated Polymers Incorporating Pyrazinyl Ketone Moieties

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure is responsible for their interesting optical and electronic properties, making them suitable for applications in areas such as organic electronics. digitellinc.com The introduction of pyrazine units into conjugated polymer chains is a promising approach to modify their electronic characteristics. acs.org

The pyrazine ring is known for its electron-accepting (n-type) properties. digitellinc.com Incorporating pyrazinyl ketone moieties, such as this compound, into a polymer backbone could lead to the development of n-type conjugated polymers. These materials are essential for the fabrication of various organic electronic devices. Research on pyrazinacenes, which are composed of linearly fused pyrazine units, has demonstrated their potential as stable n-type materials capable of multi-electron reduction. nih.gov

The synthesis of such polymers can be challenging. Traditional polymerization methods involving palladium or copper catalysts have not always been successful for pyrazine-containing monomers. researchgate.net However, alternative synthetic routes, such as mercury(II) salt-mediated dehydrohalogenation, have shown promise for the rapid polymerization of pyrazine-based monomers at room temperature, yielding high-molecular-weight polymers. digitellinc.com

The table below illustrates the potential impact of incorporating pyrazine moieties on the electronic properties of conjugated polymers, based on findings from related pyrazinacene polymer research.

PropertyMonomerPolymer with Pyrazine Moiety
LUMO Energy Level HigherLower (by ~2 eV)
Electron Affinity LowerHigher
Redox Behavior Single reductionMulti-electron reduction
Optical Properties ---Iono- and halochromism

This table provides illustrative data based on research on pyrazinacene polymers to highlight the potential effects of incorporating pyrazinyl ketone moieties. digitellinc.com

Exploration in Advanced Material Design and Properties

Beyond conjugated polymers, the structural features of this compound and other pyrazinyl ketones offer avenues for the design of a variety of advanced materials. The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, opening the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials are known for their high porosity and potential applications in gas storage, separation, and catalysis.

The presence of both a ketone group and a pyrazine ring provides multiple sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions play a crucial role in determining the morphology and properties of materials in the solid state. For instance, in semiconducting polymers, the inclusion of pyrazine-containing moieties has been shown to improve backbone planarity through conformational locking effects, leading to enhanced charge transport and stability in thin-film transistors. acs.org

Furthermore, the incorporation of pyrazine units can influence the thermal properties of polymers. Studies on biobased pyrazine-containing polyesters have shown that the rigidity of the pyrazine ring can lead to higher glass transition temperatures compared to purely aliphatic polyesters. rsc.org This suggests that pyrazinyl ketones could be used to enhance the thermal stability of materials.

The potential properties and applications of advanced materials incorporating pyrazinyl ketones are summarized in the table below.

Material TypeKey Feature from Pyrazinyl KetonePotential Application
Metal-Organic Frameworks (MOFs) Nitrogen atoms for metal coordinationGas storage, catalysis
Semiconducting Polymers Improved backbone planarityOrganic field-effect transistors
Thermally Stable Polymers Rigid pyrazine ring structureHigh-performance plastics

This table outlines potential applications based on the known properties of pyrazine-containing materials.

Emerging Research Directions and Future Outlook for 1 3,5 Dimethylpyrazin 2 Yl Butan 1 One

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce environmental impact through the use of benign solvents, catalysts, and energy-efficient processes. nih.govresearchgate.netresearchgate.net The synthesis of 1-(3,5-Dimethylpyrazin-2-YL)butan-1-one can be envisioned through several sustainable strategies.

Current synthetic approaches to acylpyrazines often involve multi-step sequences that may utilize stoichiometric reagents and harsh reaction conditions. rsc.orgacs.orgacs.org Future research will likely focus on the development of one-pot syntheses and catalytic methods. For instance, manganese-catalyzed dehydrogenative coupling routes have shown promise for the synthesis of substituted pyrazines, offering an atom-economical alternative to traditional condensation reactions. acs.org

Biocatalysis presents another promising frontier. The use of enzymes, such as those from Thermomyces lanuginosus, has been demonstrated in the green synthesis of pyrazinamide (B1679903) derivatives from pyrazine (B50134) esters and amines. nih.gov Similar enzymatic approaches could be developed for the acylation of 2,5-dimethylpyrazine (B89654), potentially offering high selectivity and mild reaction conditions.

The exploration of alternative energy sources, such as microwave irradiation and sonication, can also contribute to greener synthetic protocols by reducing reaction times and energy consumption. nih.govpharmacophorejournal.com

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Route Green Chemistry Principles Addressed Potential Advantages Potential Challenges
Catalytic Acylation Atom Economy, Catalysis High efficiency, reduced waste Catalyst cost and recovery
Biocatalytic Synthesis Use of Renewable Feedstocks, Benign Solvents High selectivity, mild conditions Enzyme stability and cost
Microwave-Assisted Synthesis Energy Efficiency Rapid reaction times Scale-up limitations

| One-Pot Reactions | Reduced Waste, Energy Efficiency | Simplified procedures, higher yields | Control of competing reactions |

Integration with Advanced Analytical Platforms for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its application. Advanced analytical techniques will play a pivotal role in its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. mdpi.comresearchgate.netnih.gov Advanced 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, will be essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the molecule's connectivity and conformation. researchgate.netorganicchemistrydata.org

Mass spectrometry (MS) is another indispensable technique for determining the molecular weight and fragmentation patterns of the compound. researchgate.netresearchgate.netnist.gov High-resolution mass spectrometry (HRMS) will provide precise mass measurements, confirming the elemental composition. Techniques like gas chromatography-mass spectrometry (GC-MS) can be employed for the analysis of volatile pyrazine derivatives and potential impurities.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and UV-Vis spectroscopy will provide information about the functional groups and electronic transitions within the molecule. nih.gov The integration of these techniques will provide a complete picture of the compound's structure and purity.

Table 2: Illustrative Spectroscopic Data for this compound

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ) Aromatic protons, methyl protons, ethyl protons
¹³C NMR Chemical Shift (δ) Carbonyl carbon, pyrazine ring carbons, alkyl carbons
Mass Spectrometry m/z Molecular ion peak corresponding to C₁₀H₁₄N₂O

| FTIR | Wavenumber (cm⁻¹) | C=O stretch, C-N stretch, C-H stretch |

Exploration of Unconventional Reactivity Profiles and Novel Transformations

The pyrazine ring and the ketone functionality in this compound offer multiple sites for chemical modification, opening avenues for exploring novel transformations.

The photochemical reactivity of acylpyrazines is an area of interest. Studies on 2-acylpyridines and 2-acylpyrazines have shown that these compounds can undergo photochemical hydrogen abstraction, leading to the formation of various photoproducts. acs.org Investigating the photochemical behavior of this compound could lead to the discovery of new light-induced reactions and the synthesis of novel molecular architectures.

The ketone moiety can be a target for a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.gov For instance, deacylative transformations of ketones, driven by aromatization, have been reported, offering a novel strategy for C-C bond activation. nih.gov Applying such methodologies to this compound could lead to the synthesis of new pyrazine derivatives with diverse functionalities.

Furthermore, the pyrazine ring itself can undergo various reactions, such as catalytic enantioselective dearomatization, providing access to chiral piperazine-containing compounds. nih.gov Exploring the dearomatization of this compound could be a valuable route to novel chiral building blocks.

Application in Novel Academic Research Areas and Interdisciplinary Studies

The unique structural features of this compound make it a promising candidate for exploration in various interdisciplinary research areas.

In medicinal chemistry, pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.govnih.gov The presence of the acyl group and the dimethylpyrazine core in this compound suggests its potential as a scaffold for the design of new therapeutic agents. pharmablock.com Future research could involve screening this compound and its derivatives for various biological activities.

In materials science, pyrazine-based compounds are being investigated for their applications in organic electronics and as ligands for coordination polymers. lifechemicals.com The electronic properties of this compound could be tuned through chemical modifications, making it a potential building block for novel functional materials.

Furthermore, the interaction of pyrazine derivatives with biological macromolecules, such as proteins, is an active area of research. researchgate.net Studies on the binding of this compound to proteins could provide insights into its potential biological effects and inform the design of new bioactive molecules.

Table 3: Potential Interdisciplinary Research Applications

Research Area Potential Application Rationale
Medicinal Chemistry Anticancer agent Pyrazine core is present in many bioactive compounds.
Materials Science Organic semiconductor Extended π-system of the pyrazine ring.
Biochemistry Protein binding studies Understanding molecular interactions and biological activity.

| Agrochemicals | Herbicide or insecticide | Pyrazine derivatives have shown promise in this area. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-dimethylpyrazin-2-YL)butan-1-one, and how do reaction conditions influence yield?

  • Methodology : Optimize synthesis via condensation reactions between pyrazine derivatives and ketones under reflux conditions. For example, a protocol similar to pyrazole synthesis (refluxing with aldehydes, cyanoacetamide, and ammonium acetate in n-butanol for 4 hours) can be adapted . Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., toluene, as in ) to improve solubility of intermediates . Purify via column chromatography with gradients of ethyl acetate/hexane.

Q. How can the purity and structural identity of this compound be validated?

  • Methodology :

  • HPLC : Use a reverse-phase Newcrom R1 column (C18 stationary phase) with acetonitrile/water gradients, as demonstrated for structurally similar phenothiazine derivatives .
  • NMR/IR : Compare spectral data (¹H/¹³C NMR, carbonyl stretching at ~1700 cm⁻¹) with computational predictions (e.g., PubChem-derived InChI keys) .
  • Mass Spectrometry : Confirm molecular ion peaks via HRMS (e.g., ESI-TOF) to match theoretical mass (C₁₀H₁₂N₂O: calculated 176.095 g/mol).

Q. What stability considerations are critical for handling and storing this compound?

  • Methodology : Conduct accelerated stability studies under varied conditions (light, humidity, temperature). For instance, store samples in amber vials at –20°C in anhydrous toluene (as in ) to prevent hydrolysis . Monitor degradation via HPLC every 3 months. Stabilizers like antioxidants (e.g., BHT) may be tested if decomposition is observed.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or tautomerism?

  • Methodology : Perform single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) . Grow crystals via vapor diffusion (e.g., ethyl acetate/pentane). Analyze bond lengths and angles to confirm the dominance of the keto form over enol tautomers. Compare with computational models (DFT) to validate electronic effects of the dimethylpyrazine ring .

Q. How should researchers address contradictions in spectroscopic or computational data?

  • Methodology :

  • Multi-technique validation : Cross-reference NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
  • Dynamic effects : Investigate temperature-dependent NMR to detect conformational flexibility (e.g., hindered rotation of the butanone chain).
  • Crystallography : Resolve discrepancies (e.g., unexpected NOEs in NMR) via X-ray structures .

Q. What strategies can elucidate the compound’s reactivity in catalytic or biological systems?

  • Methodology :

  • Kinetic studies : Monitor reactions with nucleophiles (e.g., Grignard reagents) under pseudo-first-order conditions. Use stopped-flow UV-Vis to track intermediate formation.
  • Isotopic labeling : Introduce ¹³C or ²H at the carbonyl group to study mechanistic pathways via isotopic tracing .
  • Docking simulations : Model interactions with biological targets (e.g., enzymes) using PyMOL or AutoDock, leveraging PubChem’s structural data .

Q. How does the dimethylpyrazine substituent influence electronic properties compared to analogs?

  • Methodology :

  • Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of the pyrazine ring.
  • DFT calculations : Compare HOMO/LUMO energies with analogs (e.g., phenyl or naphthalene-substituted butanones) to quantify substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.